molecular formula C10H16O4 B14591201 Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- CAS No. 61402-61-7

Cyclohexaneacetic acid, 2-(acetyloxy)-, trans-

Cat. No.: B14591201
CAS No.: 61402-61-7
M. Wt: 200.23 g/mol
InChI Key: YOLLAEFUHGDFSZ-DTWKUNHWSA-N
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Description

Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexaneacetic acid, where the acetyloxy group is attached to the second carbon in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexaneacetic acid, 2-(acetyloxy)-, trans- typically involves the esterification of cyclohexaneacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of cyclohexaneacetic acid, 2-(acetyloxy)-, trans- follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexaneacetic acid, 2-(acetyloxy)-, trans- ketone.

    Reduction: Reduction reactions can convert the compound into cyclohexaneacetic acid, 2-(hydroxy)-, trans-.

    Substitution: The acetyloxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- ketone.

    Reduction: Cyclohexaneacetic acid, 2-(hydroxy)-, trans-.

    Substitution: Cyclohexaneacetic acid, 2-(halogen)-, trans- or cyclohexaneacetic acid, 2-(amine)-, trans-.

Scientific Research Applications

Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of cyclohexaneacetic acid, 2-(acetyloxy)-, trans- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexaneacetic acid
  • Cyclohexylacetic acid
  • Cyclohexanecarboxylic acid
  • Cyclohexanebutyric acid

Uniqueness

Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- is unique due to the presence of the acetyloxy group in the trans configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

61402-61-7

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-[(1S,2R)-2-acetyloxycyclohexyl]acetic acid

InChI

InChI=1S/C10H16O4/c1-7(11)14-9-5-3-2-4-8(9)6-10(12)13/h8-9H,2-6H2,1H3,(H,12,13)/t8-,9+/m0/s1

InChI Key

YOLLAEFUHGDFSZ-DTWKUNHWSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CCCC[C@H]1CC(=O)O

Canonical SMILES

CC(=O)OC1CCCCC1CC(=O)O

Origin of Product

United States

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